2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide
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Overview
Description
“2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide” is a chemical compound with the CAS Number: 923694-88-6 . It has a molecular weight of 318.82 . The IUPAC name for this compound is 2-chloro-N-{4-[(diethylamino)sulfonyl]benzyl}acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19ClN2O3S/c1-3-16(4-2)20(18,19)12-7-5-11(6-8-12)10-15-13(17)9-14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 113-114°C .Scientific Research Applications
Herbicide Metabolism
Metabolic Activation Pathways in Herbicides
Some chloroacetamide herbicides, including related compounds to 2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide, undergo complex metabolic activation pathways leading to DNA-reactive products in rat liver microsomes. Human liver microsomes also metabolize these compounds, albeit differently, indicating species-specific metabolic pathways (Coleman et al., 2000).
Influence of Cytochrome P450 Isoforms
Cytochrome P450 isoforms, particularly CYP3A4 and CYP2B6, play a critical role in the human metabolism of chloroacetamide herbicides. This highlights the importance of these enzymes in the metabolic processing of these herbicides in humans (Coleman et al., 2000).
Structural Analysis
- Conformational Studies: The conformations of certain derivatives of this compound have been explored using dipole moment method and quantum chemical calculations. This type of analysis provides insights into the molecular structure and behavior of these compounds (Ishmaeva et al., 2015).
Biological Interactions
Interaction with Polar Liquids
The interaction of N-[4-(Ethylsulfamoyl)phenyl]acetamide, a related compound, with polar liquids was studied using DFT tools. This research helps understand the reactivity and biological properties of these compounds in different solvent environments (Bharathy et al., 2021).
Herbicide Reception and Activity
Studies on acetochlor and related herbicides have shown how factors like wheat straw and irrigation affect their reception and activity in soil. This is crucial for understanding the environmental behavior and effectiveness of these herbicides in agricultural settings (Banks & Robinson, 1986).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-chloro-N-[[4-(diethylsulfamoyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-16(4-2)20(18,19)12-7-5-11(6-8-12)10-15-13(17)9-14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRBIRIPRHONMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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